
3-Chloro-N,N-dimethylquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N,N-dimethylquinolin-6-amine is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of N,N-dimethylquinolin-6-amine. One common method is the reaction of N,N-dimethylquinolin-6-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N,N-dimethylquinolin-6-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
3-Chloro-N,N-dimethylquinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include N,N-dimethylquinolin-6-amine derivatives.
科学研究应用
3-Chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 3-Chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. For example, as a fluorescent probe, it can react with formaldehyde to form a fluorescent product, allowing for the detection and quantification of formaldehyde in various environments . The compound’s photophysical properties, such as fluorescence, are key to its mechanism of action.
相似化合物的比较
Similar Compounds
N,N-Dimethylquinolin-6-amine: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Bromo-N,N-dimethylquinolin-6-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
3-Iodo-N,N-dimethylquinolin-6-amine:
Uniqueness
3-Chloro-N,N-dimethylquinolin-6-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and its potential as a fluorescent probe. The chlorine atom also influences the compound’s electronic properties, making it distinct from its analogs.
属性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
3-chloro-N,N-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |
InChI 键 |
BKIGSDBAFDIWDU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=CC(=CN=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
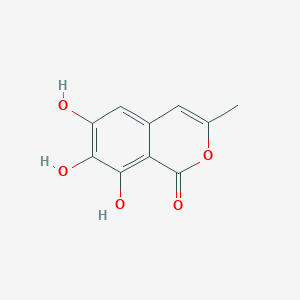
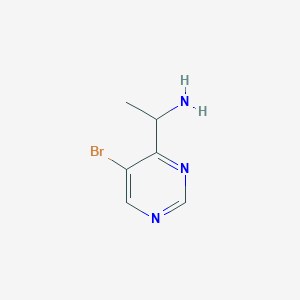
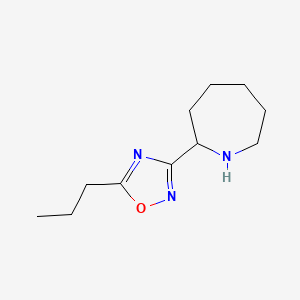
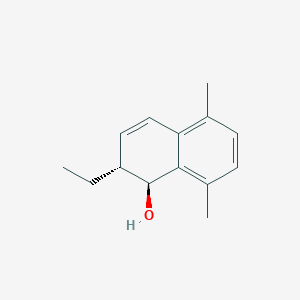
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
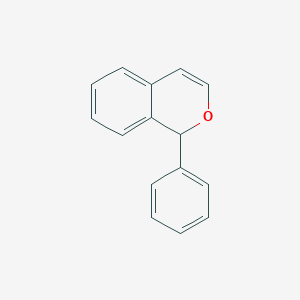



![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)

